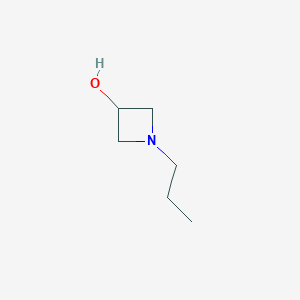
1-Propylazetidin-3-ol
概要
説明
1-Propylazetidin-3-ol is a chemical compound with the CAS Number 1340301-52-1 . It has a molecular formula of C6H13NO and a molecular weight of 115.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The InChI Key for this compound is UELHSANKOLQHTB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C . Unfortunately, the specific values for its density, boiling point, and melting point are not available .科学的研究の応用
Enzymatic Inhibition
1-Propylazetidin-3-ol and its derivatives have been studied for their potential in inhibiting specific enzymes involved in cellular processes. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit phosphatidylinositol 3-kinase (PI 3-kinase), an enzyme implicated in growth factor signal transduction and associated with various proliferative diseases. The development of specific inhibitors against PI 3-kinase could be beneficial in treating such conditions and elucidating the biological role of the kinase in cellular proliferation and growth factor response (Vlahos et al., 1994).
Cell Growth, Differentiation, and Apoptosis
Research has also focused on the role of compounds similar to this compound in affecting cell growth, differentiation, and apoptosis. For example, studies on olfactomedin 4, a gene from the olfactomedin family, have shown its significance in these cellular functions, particularly in the context of myeloid leukemia cells. Olfactomedin 4 overexpression led to growth inhibition, differentiation, and apoptosis, suggesting a potential pathway through which this compound derivatives could exert similar effects (Wenli Liu et al., 2010).
Safety and Hazards
1-Propylazetidin-3-ol is classified as a dangerous substance. It has hazard codes of H225, H335, and H314 . This means it is highly flammable, may cause respiratory irritation, and causes severe skin burns and eye damage . It should be handled with care, and appropriate safety measures should be taken when working with it .
作用機序
1-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO
Mode of Action
It is known that azetidines, a class of compounds to which this compound belongs, can undergo anionic and cationic ring-opening polymerization . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that this compound may affect pathways related to polyamine synthesis or function.
Result of Action
Polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that this compound may have similar effects.
生化学分析
Biochemical Properties
1-Propylazetidin-3-ol plays a significant role in biochemical reactions, particularly in the context of polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polyamines through anionic and cationic ring-opening polymerization . The compound’s interaction with enzymes such as aziridine and azetidine polymerases is crucial for its function. These interactions involve nucleophilic addition reactions, where the nitrogen atom in this compound acts as a nucleophile, attacking electrophilic centers on the enzymes, leading to the formation of polymer chains .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular functions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s presence can influence metabolic flux, altering the levels of key metabolites within cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within cellular compartments is crucial for its function, as it ensures that the compound reaches the appropriate sites of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be modulated by its localization within different subcellular regions . For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic processes .
特性
IUPAC Name |
1-propylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHSANKOLQHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



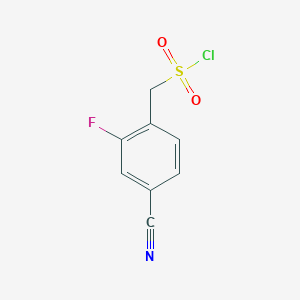
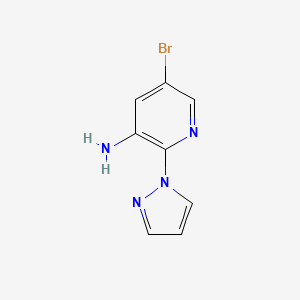
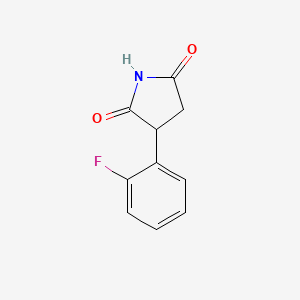


![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
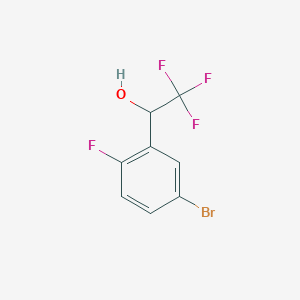
![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)

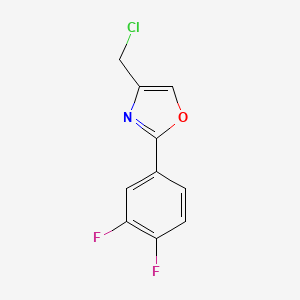
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)